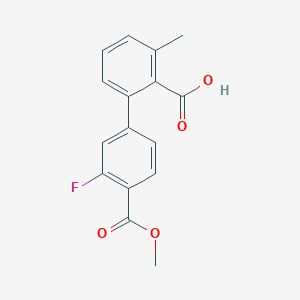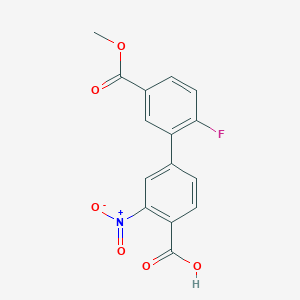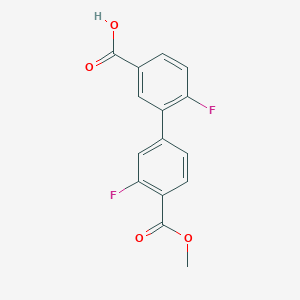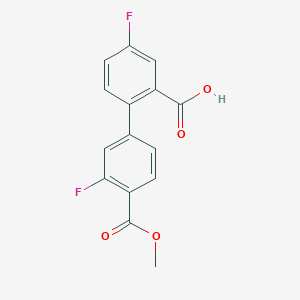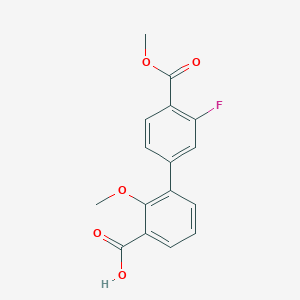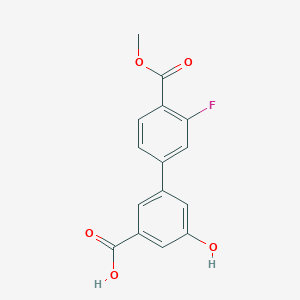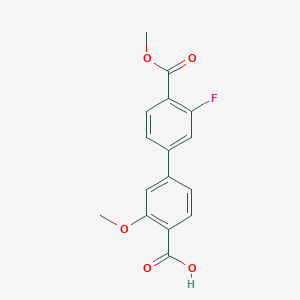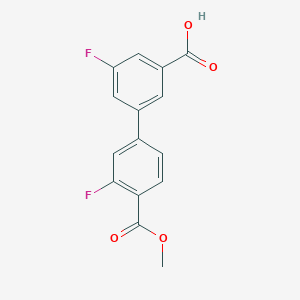
5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% (5-C3F5MCPBA) is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a fluorinated carboxylic acid, and is commonly used in the synthesis of other compounds. It has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
科学的研究の応用
5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has numerous applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as fluorinated carboxylic acids and fluorinated phenols. It is also used as a reagent in various chemical reactions, such as the synthesis of fluorinated heterocycles. Additionally, it has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug mefenamic acid.
作用機序
5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. It has been found to be a selective inhibitor of the COX-2 isoform, which is responsible for the production of inflammatory prostaglandins. By inhibiting the activity of COX-2, 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
The inhibition of COX-2 by 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has numerous biochemical and physiological effects. It has been found to reduce inflammation and pain, and can also reduce the risk of cardiovascular disease. Additionally, it has been found to have anti-cancer properties, and can inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The use of 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, which makes it ideal for use in research. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a fluorinated compound, and therefore should be handled with care to avoid any potential health hazards.
将来の方向性
The use of 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% in scientific research is still in its early stages, and there is still a great deal of potential for further exploration. One possible future direction is the development of new synthetic methods for the production of 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%. Additionally, further research into the biochemical and physiological effects of 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% could lead to the development of new therapeutic applications. Finally, further research into the mechanism of action of 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% could lead to the development of more selective and potent inhibitors of COX-2.
合成法
5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is typically synthesized through a condensation reaction between 5-chloro-3-(2-fluorophenyl)-2-hydroxybenzaldehyde and 5-methoxycarbonyl-2-fluorobenzoic acid. This reaction is carried out in a solvent such as acetic acid or ethyl acetate, and is usually heated to a temperature of around 100°C. The reaction results in the formation of 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, which can then be isolated and purified.
特性
IUPAC Name |
3-chloro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-3-13(17)12(7-8)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADNYJCTBOVJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691476 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261931-19-4 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

